molecular formula C17H13F3N4O3 B12473557 N-(2-methyl-4-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

N-(2-methyl-4-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B12473557
M. Wt: 378.30 g/mol
InChI Key: PNGHHRJARKDWPO-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Acylation: The benzimidazole derivative is then acylated with 2-chloroacetamide in the presence of a base to form the desired acetamide.

    Nitration and methylation: The final steps involve nitration of the aromatic ring and methylation of the amine group to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of oxides or other oxidized products.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-4-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide: can be compared with other benzimidazole derivatives such as:

Uniqueness

The presence of the trifluoromethyl group in this compound can impart unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs.

Properties

Molecular Formula

C17H13F3N4O3

Molecular Weight

378.30 g/mol

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C17H13F3N4O3/c1-10-8-11(24(26)27)6-7-12(10)21-15(25)9-23-14-5-3-2-4-13(14)22-16(23)17(18,19)20/h2-8H,9H2,1H3,(H,21,25)

InChI Key

PNGHHRJARKDWPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F

Origin of Product

United States

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